molecular formula C21H17BrN2O2S B3311480 2-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946266-25-7

2-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B3311480
CAS No.: 946266-25-7
M. Wt: 441.3 g/mol
InChI Key: HJIULWUZMNDKDE-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that features a bromine atom, a thiophene ring, and a tetrahydroquinoline moiety

Mechanism of Action

Target of Action

The primary target of this compound is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .

Mode of Action

The compound interacts with its target, QcrB, by inhibiting its function . This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, leading to changes in the cell’s respiratory processes .

Biochemical Pathways

The inhibition of QcrB affects the electron transport chain, specifically the bc1-aa3-type cytochrome c oxidase complex . This complex is responsible for the final step of the electron transport chain, where electrons are transferred to oxygen, producing water. Disruption of this process can lead to a decrease in ATP production, affecting various downstream cellular processes.

Result of Action

The inhibition of the bc1-aa3-type cytochrome c oxidase complex by this compound can lead to a decrease in ATP production . This decrease can affect various cellular processes that rely on ATP, leading to potential cell death. This makes the compound a potential candidate for use as an antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be functionalized with a bromine atom through bromination reactions using reagents like bromine or N-bromosuccinimide . The tetrahydroquinoline moiety can be synthesized via cyclization reactions involving aniline derivatives and carbonyl compounds . The final step involves coupling the thiophene and tetrahydroquinoline intermediates with benzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is unique due to its combination of a brominated thiophene ring, a tetrahydroquinoline core, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c22-17-7-2-1-6-16(17)20(25)23-15-10-9-14-5-3-11-24(18(14)13-15)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIULWUZMNDKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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